molecular formula C8H8FNO B12999246 1-(5-Fluoro-3-methylpyridin-2-YL)ethanone

1-(5-Fluoro-3-methylpyridin-2-YL)ethanone

Cat. No.: B12999246
M. Wt: 153.15 g/mol
InChI Key: CYIOHDQVLBCUAJ-UHFFFAOYSA-N
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Description

1-(5-Fluoro-3-methylpyridin-2-YL)ethanone is a chemical compound with the molecular formula C8H8FNO and a molecular weight of 153.15 g/mol . It is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 3rd position on the pyridine ring, with an ethanone group attached to the 2nd position. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-3-methylpyridin-2-YL)ethanone typically involves the reaction of 2-chloro-5-fluoro-3-methylpyridine with n-butyl vinyl ether . The reaction conditions include the use of a suitable solvent and a catalyst to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-3-methylpyridin-2-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The fluorine atom and the methyl group on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted pyridine derivatives.

Scientific Research Applications

1-(5-Fluoro-3-methylpyridin-2-YL)ethanone is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-3-methylpyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The fluorine atom and the ethanone group play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential in scientific research and applications.

Comparison with Similar Compounds

1-(5-Fluoro-3-methylpyridin-2-YL)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

1-(5-fluoro-3-methylpyridin-2-yl)ethanone

InChI

InChI=1S/C8H8FNO/c1-5-3-7(9)4-10-8(5)6(2)11/h3-4H,1-2H3

InChI Key

CYIOHDQVLBCUAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C(=O)C)F

Origin of Product

United States

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